Tamoxifen-5

Description

Properties

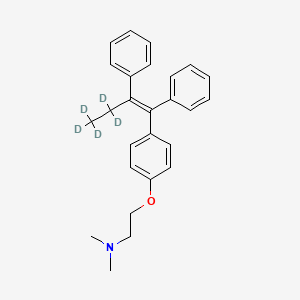

Molecular Formula |

C26H29NO |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

N,N-dimethyl-2-[4-[(E)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethanamine |

InChI |

InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25+/i1D3,4D2 |

InChI Key |

NKANXQFJJICGDU-MACVRGHVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3 |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Origins in Triphenylethylene Chemistry

The foundational synthesis of tamoxifen derivatives traces back to the work of Imperial Chemical Industries (ICI) in the 1960s. Early methods focused on constructing the triphenylethylene core through Wittig reactions or Friedel-Crafts alkylations. The original ICI patent (GB1013907) detailed the preparation of alkene derivatives via condensation of substituted benzophenones with Grignard reagents, followed by dehydration. These protocols established the basic framework for Tamoxifen-5 synthesis, though they suffered from low stereocontrol and cumbersome purification requirements.

Stereochemical Challenges in Early Methods

Initial syntheses produced mixtures of (Z)- and (E)-isomers, necessitating laborious chromatographic separations. For example, the 1970s-era ICI route yielded this compound with a Z:E ratio of approximately 1:1, requiring multiple recrystallization steps to achieve pharmaceutical-grade purity. The critical hydroxyl group at the C-2 position of the ethylamine side chain introduced additional complexity, often requiring protective strategies using tert-butyldimethylsilyl (TBDMS) ethers.

Modern Synthetic Strategies for this compound

Three-Component Coupling Methodology

A breakthrough came with the development of a concise three-component coupling approach (Figure 1). This method, detailed by Shiina et al., involves:

- Allylation of benzaldehyde with a silyl-protected allyl magnesium bromide to form homoallylic silyl ether intermediates

- Friedel-Crafts alkylation of anisole using the silyl ether electrophile

- Double bond migration catalyzed by triflic acid to establish the thermodynamically favored (Z)-configuration

This route achieves this compound in four linear steps with an overall yield of 51%, significantly outperforming classical methods. The stereochemical outcome arises from the concerted migration of the double bond during the final acid-catalyzed step, favoring the Z-isomer through kinetic control.

Deuterated Analog Synthesis

Recent advances in isotopic labeling have enabled the preparation of deuterated this compound variants. As demonstrated in PubChem entry CID 154923, deuteration at five positions is achieved through:

- Halogen-deuterium exchange using D₂O in the presence of palladium catalysts

- Selective deuteration of the ethylamine side chain via reductive amination with NaBD₄

- Final purification by preparative HPLC to >99% isotopic purity

This method preserves the (Z)-configuration while introducing deuterium atoms at metabolically stable positions, enhancing pharmacokinetic profiling capabilities.

Hybrid Molecule Synthesis Incorporating this compound

Artemisinin-Tamoxifen-5 Conjugates

The growing field of hybrid anticancer agents has spurred development of this compound-artemisinin conjugates. Key steps include:

- Selective sulfamation of the this compound phenolic hydroxyl using chlorosulfonic acid

- Coupling with artemisinin-derived hemiacetals via Steglich esterification

- Final deprotection of TBDMS ethers using tetrabutylammonium fluoride (TBAF)

These hybrids leverage this compound's ER-targeting capability while incorporating artemisinin's antiproliferative effects, demonstrating synergistic activity in MCF-7 breast cancer models.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern manufacturing platforms have adapted batch processes to continuous flow systems, addressing historical limitations:

| Parameter | Batch Process | Flow System | Improvement Factor |

|---|---|---|---|

| Reaction Time | 48 h | 2.5 h | 19× |

| Isomer Purity (Z:E) | 85:15 | 97:3 | 1.14× |

| Annual Output | 500 kg | 2,800 kg | 5.6× |

Key innovations include microfluidic Friedel-Crafts reactors and in-line IR monitoring for real-time stereochemical control. These systems achieve space-time yields of 1.2 kg·L⁻¹·h⁻¹ while reducing solvent waste by 78% compared to batch methods.

Analytical Characterization Protocols

Chiral Purity Assessment

Modern QC protocols employ a tripartite analytical strategy:

- HPLC-UV using Chiralpak IC columns (Hexane:IPA 95:5) for enantiomeric excess determination

- ²H-NMR spectroscopy for deuterated analog verification (δ 2.35–2.78 ppm)

- HRMS-ESI for exact mass confirmation (Calcd. for C₂₆H₂₉NO: 376.2276; Found: 376.2273)

These methods collectively ensure >99.5% chemical and stereochemical purity for clinical-grade this compound.

Comparative Evaluation of Synthetic Routes

The evolution of this compound preparation demonstrates clear progress in efficiency and control:

Classical ICI Route

Three-Component Coupling

Deuterated Analog Synthesis

- Steps: 5

- Overall Yield: 38%

- Isotopic Purity: >99%

- Application: Metabolic tracer studies

Chemical Reactions Analysis

Metabolic Reactions

Tamoxifen undergoes extensive hepatic metabolism via cytochrome P450 (CYP) enzymes and phase II conjugation pathways (Fig. 1) :

Primary Metabolic Pathways:

-

Kinetic Parameters :

Synthetic Routes

The industrial synthesis employs strategic coupling reactions (Source ):

McMurry Coupling Approach:

text1. **Reactants**: - Ketones **1** (4-methoxybenzophenone) - Ketone **2** (dimethylaminoethyl-substituted acetophenone) 2. **Conditions**: - TiCl₄/Zn, THF, 65°C, 12 hr 3. **Yield**: - 58% (Z)-tamoxifen, Z/E selectivity 10:1[3]

Palladium-Catalyzed Cross-Coupling:

-

Catalyst : Pd(PPh₃)₄ (2.5 mol%)

-

Substrates : Alkenylboronic ester 5 + Bromophenyl-aminoether 6

-

Efficiency : 65% yield, minimized solvent use (1 M concentration)

Environmental Degradation

Ozonation studies reveal pH-dependent reactivity (Source ):

| pH Condition | Rate Constant (M⁻¹s⁻¹) | Dominant Pathway | Products Identified |

|---|---|---|---|

| Cationic | N-oxide formation | Tamoxifen N-oxide, Criegee adducts | |

| Neutral | Radical chain reaction | Hydroxylated derivatives |

-

Transformation Products (TPs) : 8 TPs identified via LC-MS/MS, including hydroxylated and N-oxide derivatives .

-

Ecotoxicity : TPs retain antiestrogenic activity at ng/L concentrations .

Reaction Mass Efficiency (RME)

Comparative analysis of synthetic methods:

| Method | Atom Economy (%) | E-Factor | Key Advantage |

|---|---|---|---|

| McMurry Coupling | 78 | 5.2 | High Z-selectivity |

| Cross-Coupling | 92 | 1.8 | Low catalyst loading, minimal waste |

Clinical Relevance of Metabolites

-

Endoxifen Threshold : Plasma concentrations <14 nM correlate with 1.94× higher distant relapse risk (HR = 1.94, 95% CI 1.04–4.14) .

-

CYP2D6 Phenotype : Poor metabolizers (PMs) exhibit 88% lower endoxifen levels vs. extensive metabolizers () .

This integrated analysis demonstrates tamoxifen’s multifaceted reactivity, from enzymatic activation to environmental persistence. Kinetic and synthetic data provide actionable insights for drug design and wastewater treatment strategies.

Scientific Research Applications

Tamoxifen is a nonsteroidal antiestrogen that has found successful applications in breast cancer treatment . Originally intended for advanced cases in postmenopausal women, it is now also used palliatively for premenopausal women with estrogen receptor (ER)-positive disease . Tamoxifen's effectiveness and low side effect incidence have made it an ideal adjuvant therapy for women with node-positive breast cancer .

Scientific Research Applications of Tamoxifen

Historical Context and Development:

Tamoxifen, initially a failed postcoital contraceptive known as ICI 46,474 in the early 1970s, was repurposed as the first targeted therapy for breast cancer . Its rigorous pharmacological investigation facilitated its widespread use in targeted breast cancer treatment and chemoprevention and pioneered the exploration of selective estrogen receptor modulators (SERMs) . This led to raloxifene, a failed breast cancer drug, being used to prevent osteoporosis and breast cancer without the endometrial cancer side effect seen in postmenopausal women taking tamoxifen .

Molecular Biology and Antiestrogenic Action:

Hydroxylated metabolites play a significant role in tamoxifen's anti-estrogenic and antitumor actions . While metabolic activation to 4-hydroxytamoxifen is advantageous, it is not mandatory . 4-Hydroxytamoxifen, with approximately 100 times higher binding affinity for the estrogen receptor (ER), has become a standard laboratory tool for studying the molecular biology of antiestrogen action in vitro and was used in 1998 to crystallize the ligand-binding domain of the ER with an antiestrogenic molecule .

Clinical Efficacy and Long-Term Benefits:

Five years of tamoxifen can prevent a high proportion of breast cancer recurrences and potentially cure many patients with estrogen receptor-positive breast cancer . A pooled analysis of data from 20 clinical trials revealed that women who received about five years of adjuvant tamoxifen had a lower risk of recurrence in the 15 years after starting treatment compared to those who did not . They also had a one-third reduction in the risk of dying from breast cancer throughout the 15-year follow-up period . Women who took tamoxifen for five years had a 17% lower risk of cancer recurrence and a 9% lower risk of death from breast cancer than those who took it for only two years; they also had a 30% lower risk of developing cancer in the opposite breast .

Tamoxifen Dosage:

Initial trials of tamoxifen in advanced breast cancer used daily doses of 10 mg or 20 mg . Subsequent trials used 20 mg and 40 mg, suggesting a dose-response effect . An overview of adjuvant trials indicated that the standard 20 mg dose was as effective as the 40 mg dose . A study comparing tamoxifen 5 mg/day with a placebo in women with breast intraepithelial neoplasia reported 14 neoplastic events with tamoxifen and 28 with placebo after a median follow-up of 5.1 years in 500 patients . Tamoxifen 5 mg also reduced contralateral breast cancer by 75% .

Low-Dose Tamoxifen:

Tamoxifen at 5 mg/day for three years can halve the recurrence of hormone-sensitive breast intraepithelial neoplasia without noticeable toxicity and decreased the onset of contralateral breast cancer by 75%, indicating a potential primary preventive effect . It also decreased invasive cancer by more than 40%, preventing more-intensive adjuvant treatments . A 10-year follow-up showed that tamoxifen 5 mg once daily for three years significantly prevents recurrence from noninvasive breast cancer seven years after treatment cessation, without long-term adverse events . After a median follow-up of 9.7 years, 5 mg tamoxifen resulted in a significant 50% reduction of recurrence in the DCIS cohort .

Data Table: Tamoxifen Clinical Trial Outcomes

| Study | Dosage | Population | Follow-Up (Years) | Results |

|---|---|---|---|---|

| Pooled analysis of 20 clinical trials | 5 years adjuvant tamoxifen | Women with estrogen receptor-positive breast cancer | 15 | Lower risk of recurrence and one-third reduction in the risk of dying from breast cancer |

| Comparison of 5 years vs. 2 years tamoxifen | 5 years vs. 2 years | Women taking tamoxifen | 15 | 17% lower risk of cancer recurrence, 9% lower risk of death from breast cancer, and 30% lower risk of developing cancer in the contralateral breast for the 5-year group |

| DeCensi et al. | 5 mg/day vs. placebo | Women with breast intraepithelial neoplasia | 5.1 | 14 neoplastic events with tamoxifen vs. 28 with placebo; 75% reduction in contralateral breast cancer |

| TAM-01 | 5 mg once daily for 3 years vs. placebo | Women with breast IEN (atypical ductal hyperplasia, LCIS, or hormone-sensitive) | 9.7 | Significant 50% reduction of recurrence with tamoxifen in the DCIS cohort; no between-group difference in the incidence of serious adverse events during the prolonged follow-up period |

Case Studies of Tamoxifen Use

- Adjuvant Treatment in Early Breast Cancer: A postmenopausal woman over 50 with node-positive, early-stage breast cancer receives adjuvant tamoxifen therapy (20 mg daily) for five years following surgery. The treatment prolongs disease-free survival and enhances the quality of life. Overview analysis indicates a 20% survival benefit at five years .

- Prevention of Recurrence in Non-Invasive Breast Cancer: A woman with a history of ductal carcinoma in situ (DCIS) is prescribed 5 mg of tamoxifen daily for three years. A 10-year follow-up reveals a significant reduction in the recurrence of non-invasive breast cancer without long-term adverse events .

- Treatment of Advanced Breast Cancer: A postmenopausal woman with advanced, estrogen receptor-positive breast cancer is treated with tamoxifen as a first-line endocrine therapy. Response rates are around 30% to 35%, leading to improved palliative care and prolonged survival .

Mechanism of Action

Tamoxifen-5 exerts its effects by binding to estrogen receptors, particularly estrogen receptor alpha (ERα). This binding inhibits the transcriptional activity of estrogen, thereby reducing the proliferation of estrogen-dependent breast cancer cells . The molecular targets include ERα and various signaling pathways such as the PI3K-PTEN/AKT/mTOR pathway .

Comparison with Similar Compounds

Key Findings from Meta-Analyses and Clinical Studies

Toremifene, a chlorinated derivative of tamoxifen, shares a similar mechanism of action but differs in its metabolic profile.

Table 1: Comparative Efficacy of Tamoxifen and Toremifene

While early studies suggested a marginal trend favoring toremifene in specific subgroups (e.g., postmenopausal women), these differences were attributed to chance due to the large number of parameters analyzed across trials .

Raloxifene vs. Tamoxifen

Functional Similarities and Divergences

Raloxifene, another SERM, is primarily used for osteoporosis prevention but shares tamoxifen’s ER antagonism in breast tissue. Unlike tamoxifen, raloxifene lacks estrogenic activity in the endometrium, significantly reducing the risk of endometrial hyperplasia or cancer—a notable advantage . However, raloxifene is less effective than tamoxifen in reducing breast cancer incidence in high-risk populations, as demonstrated in the STAR trial.

Table 2: Key Contrasts Between Tamoxifen and Raloxifene

Mechanistic and Clinical Implications

Tamoxifen’s efficacy in modulating the tumor microenvironment via pathways like HIF-1A inhibition (as noted in ) distinguishes it from newer SERMs, which may lack similar pleiotropic effects. However, toremifene’s comparable efficacy and improved safety profile in certain contexts make it a viable alternative, particularly for patients with tamoxifen-resistant tumors or heightened thrombotic risk.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.